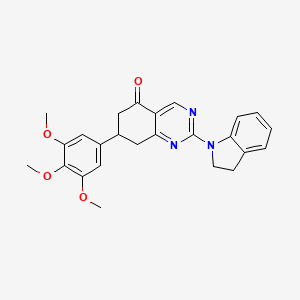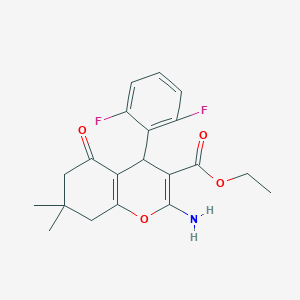![molecular formula C19H21FN2O5S B11462648 N-(3-fluoro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11462648.png)
N-(3-fluoro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-FLUORO-2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a fluorinated phenyl group, a morpholine sulfonyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps:
Formation of the Fluorinated Phenyl Intermediate:
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the fluorinated phenyl intermediate with phenoxyacetic acid or its derivatives under amide coupling conditions.
Introduction of the Morpholine Sulfonyl Group: This step involves the reaction of the intermediate with morpholine and a sulfonylating agent, such as sulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or morpholine moieties.
Reduction: Reduction reactions may target the amide or sulfonyl groups.
Substitution: The fluorine atom on the phenyl ring may be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides may be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(3-FLUORO-2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE may be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, N-(3-FLUORO-2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE may be explored as a potential drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom and the sulfonyl group may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-FLUORO-2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: Unique due to the combination of fluorine, morpholine, and sulfonyl groups.
N-(3-CHLORO-2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N-(3-FLUORO-2-METHYLPHENYL)-2-[4-(PIPERIDINE-4-SULFONYL)PHENOXY]ACETAMIDE: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
The uniqueness of N-(3-FLUORO-2-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H21FN2O5S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C19H21FN2O5S/c1-14-17(20)3-2-4-18(14)21-19(23)13-27-15-5-7-16(8-6-15)28(24,25)22-9-11-26-12-10-22/h2-8H,9-13H2,1H3,(H,21,23) |
InChI Key |
UWFIHXFRQNISAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorophenyl)-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11462566.png)


![3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2-hydroxyphenyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B11462570.png)

![3-(1,3-Benzodioxol-5-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11462578.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B11462579.png)
![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B11462588.png)
![Ethyl 4-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11462589.png)
![8-(4-fluorophenyl)-2-(methylsulfanyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11462597.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11462607.png)
![7-(4-hydroxy-3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11462622.png)
![2-({5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2-chloro-5-nitrophenyl)ethanone](/img/structure/B11462628.png)
![4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11462634.png)
